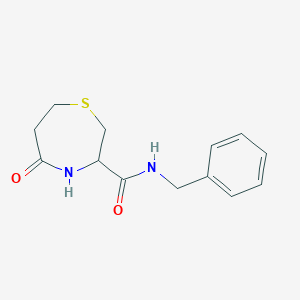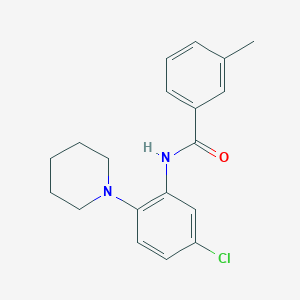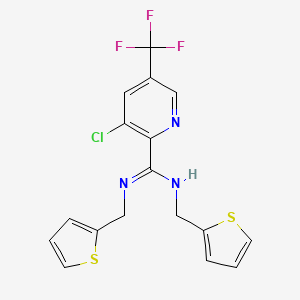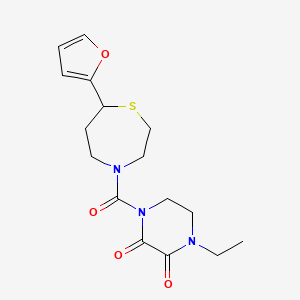![molecular formula C26H33N3O5 B2671300 N-[2-(3,4-Dimethoxy-phenyl)-1-(3-morpholin-4-yl-propylcarbamoyl)-vinyl]-4-methyl-benzamide CAS No. 372977-17-8](/img/structure/B2671300.png)
N-[2-(3,4-Dimethoxy-phenyl)-1-(3-morpholin-4-yl-propylcarbamoyl)-vinyl]-4-methyl-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-[2-(3,4-Dimethoxy-phenyl)-1-(3-morpholin-4-yl-propylcarbamoyl)-vinyl]-4-methyl-benzamide” is a complex organic molecule. It contains several functional groups including a morpholine ring, a carbamoyl group, a vinyl group, and a benzamide group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the morpholine ring, which is a heterocycle containing both nitrogen and oxygen, could introduce interesting structural features. Additionally, the conjugated system involving the vinyl group and the benzamide group could potentially allow for resonance, which would have implications for the compound’s reactivity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the carbamoyl group could potentially undergo hydrolysis to form an amine and a carboxylic acid. The vinyl group could participate in addition reactions, particularly in the presence of a suitable catalyst .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces present .科学的研究の応用
Synthesis and Chemical Reactions
Research often focuses on the synthesis of complex molecules, exploring various chemical reactions and conditions to achieve desired structures or functionalities. For instance, Saitoh et al. (2001) discuss the synthesis of tetrahydroisoquinoline and tetrahydro-3H-3-benzazepine via Pummerer-type cyclization, highlighting the role of boron trifluoride diethyl etherate in enhancing cyclization reactions (Saitoh et al., 2001). This type of research can provide valuable insights into the synthesis of complex amides and their derivatives.
Catalytic Processes
Papers like that by Zhao et al. (2012) report on palladium-catalyzed processes, specifically the alkenylation and alkynylation of ortho-C(sp2)-H bonds of benzylamine picolinamides (Zhao et al., 2012). Such catalytic methods are crucial for functionalizing molecules, potentially including the targeted benzamide, facilitating the introduction of various substituents that can alter physical, chemical, or biological properties.
Biological Activity
While direct applications in biological systems were not highlighted for the specific compound , research into related compounds often explores potential biological activities. For example, studies on similar complex molecules might investigate their role as enzyme inhibitors, receptor ligands, or their antifungal, antibacterial, and anticancer properties. This aspect of research aims to discover new drugs or biochemical tools.
Material Science Applications
Compounds with complex structures, including various benzamides and their derivatives, are sometimes explored for material science applications, such as polymer synthesis or as additives to enhance the properties of materials. Fischer and Ritter (2000) discuss the radical polymerization of cyclodextrin complexes with oxazoline-functionalized vinyl monomers, indicating the broad range of chemical applications and the potential for new material development (Fischer & Ritter, 2000).
将来の方向性
The study of new and complex organic compounds like this one is a vibrant field of research, with potential applications in areas such as drug discovery, materials science, and chemical biology. Future research could involve synthesizing the compound and studying its properties and reactivity in more detail .
特性
IUPAC Name |
N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(3-morpholin-4-ylpropylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O5/c1-19-5-8-21(9-6-19)25(30)28-22(17-20-7-10-23(32-2)24(18-20)33-3)26(31)27-11-4-12-29-13-15-34-16-14-29/h5-10,17-18H,4,11-16H2,1-3H3,(H,27,31)(H,28,30)/b22-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXKDDUPLVOXRU-XLNRJJMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=C(C=C2)OC)OC)C(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=C(C=C2)OC)OC)/C(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-(benzylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2671218.png)


![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2671225.png)

![N'-[(1Z)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]benzohydrazide](/img/structure/B2671227.png)


![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2671233.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2671234.png)

![2-[[1-[(2-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2671238.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2671240.png)
